molecular formula C13H17ClN2O4S B4754529 (5-CHLORO-2-METHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(5-CHLORO-2-METHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4754529
M. Wt: 332.80 g/mol
InChI Key: ZCEGZOHERYPRLQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a methylsulfonyl-substituted piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the 5-chloro-2-methoxyphenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and methoxylation of a phenyl ring. The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding .

Medicine

In medicine, this compound is explored for its therapeutic potential. It is investigated for its ability to modulate specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-12-4-3-10(14)9-11(12)13(17)15-5-7-16(8-6-15)21(2,18)19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGZOHERYPRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-CHLORO-2-METHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

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